molecular formula C12H15NO2 B8510313 Methyl (R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate

Methyl (R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B8510313
M. Wt: 205.25 g/mol
InChI Key: NBGPIWZPEVSEAJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is a chiral compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methylamino group and a carboxylate ester, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative.

    Methylation: The indene derivative undergoes methylation to introduce the methyl group.

    Amination: The methylated indene is then subjected to amination to introduce the methylamino group.

    Esterification: Finally, the compound undergoes esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and controlled reaction environments to achieve the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Methylamino-1-(2-thienyl)-1-propanol: This compound shares a similar methylamino group but differs in its overall structure and applications.

    ®-3-(Methylamino)-1-phenylpropan-1-ol: Another compound with a methylamino group, used in different research contexts.

Uniqueness

®-Methyl 3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its chiral nature and the presence of both methylamino and carboxylate ester groups make it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (3R)-3-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate

InChI

InChI=1S/C12H15NO2/c1-13-11-6-5-8-3-4-9(7-10(8)11)12(14)15-2/h3-4,7,11,13H,5-6H2,1-2H3/t11-/m1/s1

InChI Key

NBGPIWZPEVSEAJ-LLVKDONJSA-N

Isomeric SMILES

CN[C@@H]1CCC2=C1C=C(C=C2)C(=O)OC

Canonical SMILES

CNC1CCC2=C1C=C(C=C2)C(=O)OC

Origin of Product

United States

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